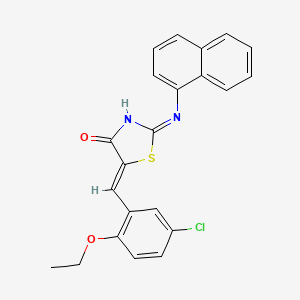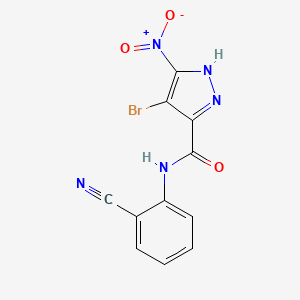
N-(2-cyanophenyl)-3-nitro-1H-pyrazole-5-carboxamide
Overview
Description
N-(2-cyanophenyl)-3-nitro-1H-pyrazole-5-carboxamide (CNPC) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized through a multistep process. CNPC has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-3-nitro-1H-pyrazole-5-carboxamide is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that N-(2-cyanophenyl)-3-nitro-1H-pyrazole-5-carboxamide may induce apoptosis in cancer cells by activating the caspase pathway. Another proposed mechanism is that N-(2-cyanophenyl)-3-nitro-1H-pyrazole-5-carboxamide may inhibit the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-3-nitro-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(2-cyanophenyl)-3-nitro-1H-pyrazole-5-carboxamide can induce oxidative stress in cancer cells, which may contribute to its cytotoxic effects. N-(2-cyanophenyl)-3-nitro-1H-pyrazole-5-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, N-(2-cyanophenyl)-3-nitro-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-cyanophenyl)-3-nitro-1H-pyrazole-5-carboxamide in lab experiments is that it is relatively easy to synthesize. Another advantage is that it has shown promising results in various studies, indicating its potential as a therapeutic agent. However, one limitation is that the mechanism of action of N-(2-cyanophenyl)-3-nitro-1H-pyrazole-5-carboxamide is not fully understood, which may make it difficult to optimize its use. Another limitation is that more research is needed to determine the optimal dosage and administration route for N-(2-cyanophenyl)-3-nitro-1H-pyrazole-5-carboxamide.
Future Directions
There are several future directions for research on N-(2-cyanophenyl)-3-nitro-1H-pyrazole-5-carboxamide. One area of interest is to further investigate its mechanism of action, which may help to optimize its use as a therapeutic agent. Another area of interest is to explore its potential as a treatment for other diseases, such as neurodegenerative diseases. Furthermore, more research is needed to determine the optimal dosage and administration route for N-(2-cyanophenyl)-3-nitro-1H-pyrazole-5-carboxamide, as well as its potential side effects.
Scientific Research Applications
N-(2-cyanophenyl)-3-nitro-1H-pyrazole-5-carboxamide has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its potential as an anticancer agent. Studies have shown that N-(2-cyanophenyl)-3-nitro-1H-pyrazole-5-carboxamide has cytotoxic effects on various cancer cell lines, including breast, colon, and lung cancer cells. N-(2-cyanophenyl)-3-nitro-1H-pyrazole-5-carboxamide has also been studied for its potential as an anti-inflammatory agent. Studies have shown that N-(2-cyanophenyl)-3-nitro-1H-pyrazole-5-carboxamide has anti-inflammatory effects on various animal models of inflammation, including carrageenan-induced paw edema and lipopolysaccharide-induced lung injury.
properties
IUPAC Name |
N-(2-cyanophenyl)-5-nitro-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O3/c12-6-7-3-1-2-4-8(7)13-11(17)9-5-10(15-14-9)16(18)19/h1-5H,(H,13,17)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCLKPAGPNDJSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=NNC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-5-nitro-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}ethylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B3726395.png)
![2-(1-{[2-(3,4-diethoxyphenyl)ethyl]amino}pentylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B3726401.png)
![2-butyryl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)cyclohex-2-en-1-one](/img/structure/B3726402.png)
![5,5-dimethyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one](/img/structure/B3726411.png)
![2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}thio)-6-methyl-4(3H)-pyrimidinone](/img/structure/B3726430.png)
![2-({[2-(diethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3726447.png)
![ethyl 5-(3-bromobenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3726450.png)
![N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-4-methoxybenzamide](/img/structure/B3726454.png)

![5-[5-bromo-3-methoxy-2-(2-propyn-1-yloxy)benzylidene]-2-[(4-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B3726462.png)
![5-(3-hydroxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B3726469.png)

![3-{3-[2-cyano-3-(2-naphthylamino)-3-oxo-1-propen-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B3726479.png)
